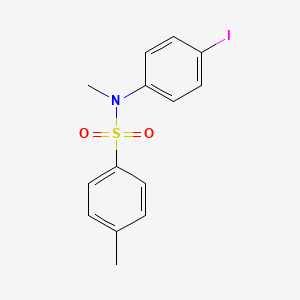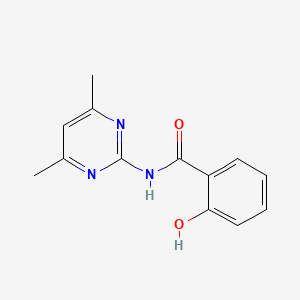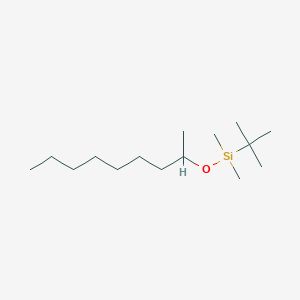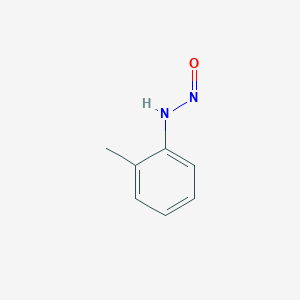
N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine is a chemical compound with the molecular formula C19H17F2N3 and a molecular weight of 325.355 g/mol . This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 2 and 6 of a pyridine ring, which is further substituted with fluorine atoms at positions 3 and 5. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine typically involves the reaction of 2,3,5,6-tetrafluoropyridine with benzylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution of fluorine atoms with benzyl groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives.
Scientific Research Applications
N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
3,5-Difluoropyridine-2,6-diamine: This compound is structurally similar but lacks the benzyl groups, resulting in different chemical and biological properties.
2,6-Diamino-3,5-difluoropyridine: Another similar compound with different substituents on the nitrogen atoms, leading to variations in reactivity and applications.
Uniqueness: N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine is unique due to the presence of benzyl groups, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
247069-28-9 |
|---|---|
Molecular Formula |
C19H17F2N3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-N,6-N-dibenzyl-3,5-difluoropyridine-2,6-diamine |
InChI |
InChI=1S/C19H17F2N3/c20-16-11-17(21)19(23-13-15-9-5-2-6-10-15)24-18(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H2,22,23,24) |
InChI Key |
RKJXKBKRSIXXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C(=N2)NCC3=CC=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)


![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)


![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)

![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

